molecular formula C14H8Cl2N2O B5833027 3,4-dichloro-N-(2-cyanophenyl)benzamide

3,4-dichloro-N-(2-cyanophenyl)benzamide

Cat. No.: B5833027
M. Wt: 291.1 g/mol
InChI Key: HCAMCDKNGPJXIS-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-cyanophenyl)benzamide is a synthetic aroyl amide characterized by a benzamide core substituted with chlorine atoms at the 3- and 4-positions of the benzene ring. The nitrogen atom of the amide group is bonded to a 2-cyanophenyl moiety, introducing a cyano (-CN) group at the ortho position of the aniline ring. The cyano substituent in this compound may modulate receptor binding kinetics and metabolic stability compared to other derivatives, though further studies are required.

Properties

IUPAC Name

3,4-dichloro-N-(2-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMCDKNGPJXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-cyanophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to form 3,4-dichloronitrobenzene.

    Reduction: The nitro group in 3,4-dichloronitrobenzene is reduced to an amino group, yielding 3,4-dichloroaniline.

    Acylation: 3,4-dichloroaniline is then acylated with 2-cyanobenzoyl chloride to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The benzamide moiety can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Oxidized derivatives of the benzamide moiety.

Scientific Research Applications

3,4-dichloro-N-(2-cyanophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3,4-dichloro-N-(2-cyanophenyl)benzamide with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Core Substituents on Aniline Ring Key Functional Groups
This compound C₁₄H₉Cl₂N₂O 307.15 g/mol 3,4-dichloro 2-cyano Amide, cyano
AH-7921 C₁₅H₂₀Cl₂N₂O 323.24 g/mol 3,4-dichloro 1-(dimethylamino)cyclohexyl Amide, tertiary amine
U-47700 C₁₅H₂₂Cl₂N₂O 325.26 g/mol 3,4-dichloro 2-(dimethylamino)cyclohexyl Amide, tertiary amine
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide C₁₄H₁₀Cl₃NO 314.59 g/mol 3,4-dichloro 3-chloro-4-methyl Amide, chloro, methyl
3,4-Dichloro-N-(2,5-dimethoxyphenyl)benzamide C₁₅H₁₃Cl₂NO₃ 326.17 g/mol 3,4-dichloro 2,5-dimethoxy Amide, methoxy

Key Observations :

  • Polarity and Solubility: The 2-cyanophenyl group in the target compound introduces a polar nitrile group, likely enhancing water solubility compared to AH-7921 and U-47700, which contain lipophilic tertiary amines. However, this is less polar than analogs with methoxy groups (e.g., 2,5-dimethoxyphenyl derivative) .

Pharmacological and Toxicological Profiles

AH-7921 and U-47700
  • Activity : Both are potent µ-opioid receptor agonists with analgesic effects comparable to morphine. AH-7921 has an ED₅₀ of 1.2 mg/kg (vs. morphine’s 3.8 mg/kg) in rodent models .
  • Toxicity : Associated with respiratory depression, coma, and fatalities in overdose cases due to high receptor affinity .
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide
This compound
  • Hypothetical Activity: The cyano group’s electron-withdrawing nature may reduce basicity compared to tertiary amines in AH-7921, altering receptor interaction. Cyano-containing analogs in other studies (e.g., piperidinyl derivatives) show moderate binding to GABA transporters (IC₅₀ ~50,000 nM), suggesting possible off-target effects .

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